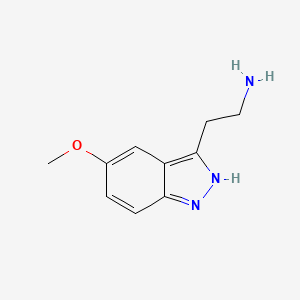

2-(5-Methoxy-1H-indazol-3-yl)ethanamine

Description

Contextualization of the Indazole Core in Bioactive Molecules

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in modern drug discovery. nih.govcaribjscitech.com This structural motif is present in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities. nih.govresearchgate.netnih.gov Its versatility has led to its incorporation into drugs with applications ranging from cancer therapy to anti-inflammatory treatments. nih.govmdpi.com For example, pazopanib (B1684535) is a tyrosine kinase inhibitor approved for treating renal cell carcinoma, and niraparib (B1663559) is used in the management of various cancers. mdpi.com Additionally, bendazac (B1667983) and benzydamine (B159093) are established anti-inflammatory agents that feature the 1H-indazole core. mdpi.com

The significance of the indazole nucleus in medicinal chemistry is underscored by the more than 400 patents and patent applications highlighting the biological activities associated with it. nih.gov The indazole ring system can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. caribjscitech.commdpi.com Researchers have focused on this scaffold due to its ability to serve as a bioisostere for other important structures like indoles and phenols, often conferring superior properties such as improved metabolic stability, oral bioavailability, and plasma clearance. nih.gov The diverse biological potential of indazole derivatives, which includes antimicrobial, anti-diabetic, and anti-tumor activities, continues to motivate extensive research into their synthesis and pharmacological evaluation. nih.govmdpi.com

Significance of the Ethanamine Side Chain in Ligand Design

The ethanamine side chain is a fundamental pharmacophoric element in the design of ligands targeting various biological receptors, particularly in the central nervous system. This side chain is a key structural feature of many endogenous neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), as well as numerous synthetic psychoactive compounds. Its flexibility and the presence of a basic nitrogen atom allow for crucial ionic and hydrogen bond interactions with amino acid residues within receptor binding pockets.

In the context of indazole-based compounds, the ethanamine side chain is often incorporated to mimic the structure of tryptamines. nih.gov For instance, the synthesis of indazole-ethanamines as analogs of N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been a strategy to develop potent serotonin receptor agonists. nih.gov The length and substitution of this alkylamine chain are critical determinants of a ligand's affinity and selectivity for different receptor subtypes. By appending an ethanamine moiety to the C3 position of the indazole ring, medicinal chemists aim to create molecules that can effectively engage with targets like the serotonin 5-HT₂ receptors, which are implicated in a variety of physiological and pathological processes. nih.gov

Rationale for Academic Investigation of the 5-Methoxy Substitution Pattern

The placement of a methoxy (B1213986) group at the 5-position of the indazole ring is a deliberate design choice aimed at modulating the electronic and pharmacokinetic properties of the molecule. Methoxy groups are known to be electron-donating, which can influence the reactivity and binding interactions of the heterocyclic core. acs.org In many naturally occurring indoles, methoxy substituents enhance their reactivity and provide a means to diversify their regiochemical behavior. chim.it

The investigation into the 5-methoxy substitution on the indazole ring is largely inspired by its presence in highly potent natural tryptamines, most notably 5-MeO-DMT. nih.gov The direct 1H-indazole analog of 5-MeO-DMT has been synthesized and evaluated for its activity at serotonin receptors, demonstrating that this substitution pattern can confer significant potency, particularly at the 5-HT₂B and 5-HT₂C receptor subtypes. nih.gov The methoxy group can also serve as a bioisostere for a hydroxyl group, but with altered metabolic susceptibility, potentially leading to improved bioavailability and duration of action. Furthermore, the position of substituents on the indazole ring can significantly impact the molecule's properties; for example, substitutions at the C5 position have been shown to affect the regioselectivity of further chemical modifications. beilstein-journals.org The study of the 5-methoxy substitution, therefore, provides valuable insights into how to fine-tune the pharmacological profile of indazole-based ligands for specific therapeutic applications.

Chemical Compound Data

Below are data tables for the featured compound and related structures mentioned in this article.

Table 1: Physicochemical Properties of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine

| Property | Value | Source |

| CAS Number | 112928-08-2 | bldpharm.com |

| Molecular Formula | C₁₀H₁₃N₃O | - |

| Molecular Weight | 191.23 g/mol | - |

| IUPAC Name | This compound | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(5-methoxy-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C10H13N3O/c1-14-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

InChI Key |

TURQXTDHMNRJCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CCN |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 5 Methoxy 1h Indazol 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(5-Methoxy-1H-indazol-3-yl)ethanamine, these calculations offer a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are utilized to determine the optimized geometry and electronic properties of indazole derivatives. nih.govresearchgate.net

Key parameters obtained from DFT studies on related indazole structures include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. For many indazole derivatives, this gap is a key focus of investigation to understand their potential for chemical reactions and biological activity. nih.govrsc.org

Table 1: Representative Global Reactivity Descriptors Calculated from DFT for Indazole Derivatives

| Parameter | Description | Typical Values for Indazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substitution |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substitution |

| Energy Gap (ΔE) | ELUMO - EHOMO | Varies with substitution |

| Ionization Potential (IP) | -EHOMO | Varies with substitution |

| Electron Affinity (EA) | -ELUMO | Varies with substitution |

| Electronegativity (χ) | (IP + EA) / 2 | Varies with substitution |

| Chemical Hardness (η) | (IP - EA) / 2 | Varies with substitution |

| Chemical Softness (S) | 1 / (2η) | Varies with substitution |

| Electrophilicity Index (ω) | χ² / (2η) | Varies with substitution |

Note: The specific values for this compound would require dedicated calculations, but the trends are expected to be similar to other substituted indazoles.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.

In a typical MEP map, different colors represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas and susceptibility to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas and susceptibility to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amine group and the N-H of the indazole ring would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.govresearchgate.net

Tautomeric Equilibria and Isomerism of the Indazole Nucleus

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.netresearchgate.net Computational studies, including ab initio and DFT methods, have been employed to determine the relative stabilities of these tautomers. nih.gov

For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer in both the gas phase and in solution. researchgate.netnih.gov This stability difference is often in the range of a few kcal/mol. nih.gov The presence of substituents on the indazole ring can influence the tautomeric equilibrium. However, for most 3-substituted indazoles, the 1H-tautomer remains the predominant form. nih.gov In certain specific cases, intramolecular hydrogen bonding can stabilize the 2H-tautomer. nih.gov For this compound, the 1H-tautomer is the expected major form.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological macromolecules. mdpi.comajchem-a.com For this compound, MD simulations can be used to explore the conformational landscape of the ethanamine side chain and its orientation relative to the indazole ring.

In the context of ligand-target interactions, MD simulations can assess the stability of the binding pose of the molecule within a receptor's active site. nih.gov By simulating the complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other and analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. researchgate.netfrontiersin.org This information is crucial for understanding the binding mechanism and for the rational design of more potent inhibitors. nih.gov

In Silico Docking Studies and Binding Affinity Predictions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. rsc.orgresearchgate.net

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding conformations based on a scoring function. These scoring functions estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

The results of docking studies can reveal key intermolecular interactions, such as:

Hydrogen bonds between the amine or indazole nitrogen atoms and polar residues in the receptor.

Hydrophobic interactions between the indazole ring and nonpolar residues.

Pi-stacking interactions between the aromatic indazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a qualitative estimate of the ligand's potency. nih.govnih.gov

Table 2: Representative Data from In Silico Docking of Indazole Derivatives

| Target Protein | Ligand (Indazole Derivative) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Renal Cancer Receptor (PDB: 6FEW) | 3-Carboxamide Indazole Derivatives | -8.0 to -9.5 | ASP784, LYS655, ILE675 |

| HIF-1α | Indazole Derivatives | -7.0 to -9.0 | Specific to active site |

| GSK-3β | Indazole Derivatives | -6.5 to -8.5 | Val135, Gln185, Arg141 |

Note: This table presents examples from studies on various indazole derivatives and is for illustrative purposes. The specific binding affinity of this compound would depend on the specific target protein.

Pharmacological Target Engagement and Mechanism of Action Studies for 2 5 Methoxy 1h Indazol 3 Yl Ethanamine Derivatives

Serotonin (B10506) Receptor (5-HTR) System Interactions

Derivatives of the indazole core structure, to which 2-(5-methoxy-1H-indazol-3-yl)ethanamine belongs, have been investigated for their affinity and activity at serotonin receptors. The serotonin system is a critical modulator of a wide range of physiological and psychological processes, making it a prominent target for therapeutic drug development.

Agonism and Antagonism at 5-HT2 Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Research into structurally related indazole derivatives has revealed significant interactions with the 5-HT2 family of serotonin receptors. For instance, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated for their activity at the human 5-HT2C receptor. ebi.ac.uk One of the standout compounds from this series, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, demonstrated potent agonistic activity at the human 5-HT2C receptor. ebi.ac.uk This finding suggests that the indazole-ethylamine scaffold can be effectively modified to achieve high efficacy at this receptor subtype.

Furthermore, studies on N-benzylated tryptamines, which share a similar ethylamine (B1201723) side chain with the target compound, have shown that these molecules can act as potent agonists at the 5-HT2 receptor family. nih.gov This suggests that derivatives of this compound could also exhibit agonist properties at 5-HT2A, 5-HT2B, and 5-HT2C receptors, though specific data for this exact compound is limited. The nature of the substitution on the indazole ring and the ethylamine nitrogen would likely play a crucial role in determining the specific activity profile (agonist, partial agonist, or antagonist) at each receptor subtype.

Ligand Binding Affinities and Efficacy Characterization

The binding affinity of a compound for a receptor is a measure of how tightly it binds, and it is a critical parameter in pharmacology. For the 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine series, high affinity for the 5-HT2C receptor was a key characteristic. The compound YM348, for example, exhibited a high affinity for the human 5-HT2C receptor, which translated into potent agonistic activity with an EC50 value of 1.0 nM. ebi.ac.uk EC50 represents the concentration of a drug that gives a half-maximal response.

In a broader context, studies of N-benzylated-5-methoxytryptamine analogues have provided insights into structure-activity relationships that may be applicable to indazole derivatives. nih.gov These studies revealed that while many of these compounds displayed high affinity for the 5-HT2 receptor family, there was not always a direct correlation between high affinity and high functional activity. nih.gov Many of the potent binders acted as partial agonists, meaning they only partially activate the receptor compared to a full agonist. This highlights the complexity of predicting functional outcomes based solely on binding affinity.

Table 1: In Vitro Profile of a Representative Indazole Derivative

| Compound | Target | Activity | EC50 (nM) |

|---|---|---|---|

| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | Human 5-HT2C Receptor | Agonist | 1.0 |

Data sourced from a study on substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives. ebi.ac.uk

Cellular Signaling Pathway Modulation (e.g., ERK activation, calcium mobilization)

The activation of 5-HT2 receptors initiates a cascade of intracellular signaling events. One of the primary signaling pathways for the 5-HT2 receptor family is the Gq/11 pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Functional activity tests for N-benzylated-5-methoxytryptamine analogues were conducted by measuring intracellular Ca2+ mobilization, confirming that this is a key pathway for assessing the agonistic properties of such compounds at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov

Modulation of Other Neurotransmitter Systems

Due to the structural similarity of the ethylamine side chain to various neurotransmitters, it is conceivable that derivatives of this compound could interact with other neurotransmitter systems. However, detailed studies on the cross-reactivity of these specific indazole derivatives with other neurotransmitter receptors, such as dopamine (B1211576) or norepinephrine (B1679862) receptors, are not extensively documented in the currently available literature. Broader screening of related compounds is often necessary to determine selectivity profiles.

Enzyme Inhibition Profiles

In addition to receptor interactions, small molecules can exert their effects by inhibiting enzymes. Research has focused on the potential of indazole-based compounds to inhibit various kinases.

Phosphodiesterase Inhibition

While direct studies on the phosphodiesterase (PDE) inhibitory activity of this compound are not currently available in public literature, research into other indazole derivatives has shown this scaffold to be a promising basis for the development of potent PDE inhibitors. nih.gov

A recent study focused on the design and synthesis of a series of N2-substituted indazole-based inhibitors targeting PDE4D, a subtype of the phosphodiesterase family implicated in inflammatory diseases. nih.gov Although these compounds are structurally distinct from this compound, the findings highlight the potential of the indazole core in engaging the active site of phosphodiesterases. One of the optimized compounds from this series, designated LZ-14 (Z21115), demonstrated significant inhibitory activity against PDE4D7, with a half-maximal inhibitory concentration (IC50) of 10.5 nM. nih.gov This indicates a high degree of potency.

The study underscores the therapeutic potential of indazole derivatives as PDE4 inhibitors, particularly for conditions like inflammatory bowel disease (IBD). nih.gov The research also emphasized the development of inhibitors with improved safety profiles, a critical consideration for this class of drugs. nih.gov

Table 1: Inhibitory Activity of an N2-Substituted Indazole Derivative against PDE4D7

| Compound | Target | IC50 (nM) |

| LZ-14 (Z21115) | PDE4D7 | 10.5 |

Data sourced from a study on N2-substituted indazole-based PDE4D inhibitors. nih.gov

Receptor Selectivity and Polypharmacology Considerations

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for ligands that bind to a variety of biological targets. samipubco.com This characteristic can lead to polypharmacology, where a single compound interacts with multiple targets, which can be advantageous or disadvantageous depending on the therapeutic context. samipubco.comnih.gov

Research on the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound structurally similar to this compound, provides insight into its potential receptor selectivity profile. nih.govacs.org This analogue, referred to as compound 6a in a 2024 study, was evaluated for its activity at serotonin 5-HT2 receptor subtypes. nih.govsemanticscholar.org

The study revealed that compound 6a possesses low micromolar activity at the 5-HT2A receptor, with higher potency observed at the 5-HT2B and 5-HT2C receptors. nih.gov This suggests a degree of selectivity for the 5-HT2B and 5-HT2C subtypes over the 5-HT2A receptor. However, the study also highlighted a significant discrepancy with a previous report regarding its 5-HT2B activity, emphasizing the need for rigorous characterization of the selectivity profile of such compounds. nih.govacs.org Agonist activity at the 5-HT2B receptor is a known risk factor for cardiotoxicity. nih.gov

The broader concept of polypharmacology for indazole-based ligands extends beyond serotonin receptors. A comprehensive study synthesized 65 distinct indazole derivatives and screened them against a panel of 17 solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.gov This research demonstrated that indazole derivatives can exhibit cross-target activity against transporters associated with various physiological and disease processes. nih.gov

Table 2: Serotonin 5-HT2 Receptor Subtype Activity of the 1H-Indazole Analogue of 5-MeO-DMT (Compound 6a)

| Receptor Subtype | EC50 (nM) | Emax (%) |

| 5-HT2A | 203 | 70 |

| 5-HT2B | 483 (in-house) vs >10,000 (previous report) | Not Reported |

| 5-HT2C | 532 | 72 |

Data is from a study evaluating indazole analogs of 5-MeO-DMT. Note the discrepancy in reported 5-HT2B activity. nih.govacs.org

Investigation of Molecular Mechanisms in Cellular and Subcellular Contexts

Understanding the molecular interactions that drive the pharmacological activity of this compound derivatives is crucial for rational drug design. In the absence of direct studies on this specific compound, insights can be drawn from computational docking studies performed on its close analogue, the 1H-indazole analogue of 5-MeO-DMT (compound 6a ), within the orthosteric binding pocket of the 5-HT2A receptor. nih.govacs.org

These in silico studies suggest that the indazole ring, acting as a bioisostere for the indole (B1671886) nucleus of tryptamines, engages in key interactions within the receptor. A significant interaction is a π–π stacking interaction between the indazole scaffold and the side chain of a phenylalanine residue at position 340 (Phe3406.52). nih.govacs.org Additionally, a salt bridge is predicted to form between the protonated amine of the ethanamine side chain and an aspartate residue at position 155 (Asp1553.32). nih.govacs.org

These interactions are considered canonical for the binding of tryptamine-like ligands to the 5-HT2A receptor. The ability of the indazole ring to effectively mimic the indole in these interactions supports its role as a suitable bioisosteric replacement. nih.gov

Further studies on other indazole derivatives have highlighted their potential to modulate cellular processes through various mechanisms, including the inhibition of topoisomerase II and the disruption of microtubule dynamics, which are relevant in the context of cancer chemotherapy. samipubco.com The polypharmacological nature of the indazole scaffold suggests that its derivatives could influence multiple signaling pathways within a cell. samipubco.comnih.gov For instance, some indazole compounds have been shown to modulate the activity of membrane transporters like P-glycoprotein (P-gp), which can have significant implications for drug disposition and resistance. samipubco.com

Structure Activity Relationship Sar Studies of 2 5 Methoxy 1h Indazol 3 Yl Ethanamine Analogs

Impact of Substitutions on Indazole Nitrogen (N1, N2) on Biological Activity

The nitrogen atoms at the N1 and N2 positions of the indazole ring are key sites for chemical modification, and substitutions at these positions can significantly modulate the pharmacological properties of the resulting analogs. Research into related indazole-3-carboxamides has shown that alkylation at the N1 position can substantially enhance biological activity. nih.gov

Specifically, in a series of indazole-3-carboxamides designed as 5-HT4 receptor antagonists, N-1 alkylation was found to increase antagonist affinity. nih.gov For instance, the introduction of an isopropyl group at the N-1 position of the indazole ring in certain carboxamide derivatives led to potent 5-HT4 receptor antagonists. nih.gov This suggests that the N1 position can accommodate bulky substituents, which may engage with a hydrophobic pocket in the receptor binding site, thereby increasing affinity.

Role of the 5-Methoxy Group in Receptor Recognition and Potency

The substituent at the 5-position of the indazole ring plays a significant role in modulating potency, with the methoxy (B1213986) group being particularly important for high-affinity interactions in several classes of indazole-based compounds. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial contacts within a receptor's binding site.

In a study of 3-substituted indazole derivatives as inhibitors of human Glycogen Synthase Kinase-3 (GSK-3), the nature of the substituent at the 5-position was found to be critical. nih.gov Analogs featuring a 5-methoxy group demonstrated significantly higher potency compared to those with less polar or different-sized substituents. This highlights the importance of the electronic and steric properties of the 5-substituent for achieving high potency. nih.gov

The following table illustrates the impact of the 5-position substituent on inhibitory activity against GSK-3β.

| Compound ID | 5-Position Substituent | IC₅₀ (µM) |

| 48 | Methyl (-CH₃) | >10 |

| 49 | Methoxy (-OCH₃) | 1.7 |

| 50 | Methoxy (-OCH₃) | 0.35 |

| Data sourced from a study on GSK-3 inhibitors, where compound 50 has additional modifications. nih.gov |

As the data indicates, the methoxy-substituted compounds (49 and 50) are considerably more potent than the methyl-substituted analog (48), underscoring the favorable contribution of the 5-methoxy group to the binding affinity. nih.gov Further studies on 3,5-disubstituted indazoles as antitumor agents also confirmed that substituents on the benzene (B151609) part of the indazole core have a significant effect on anti-proliferative activity. nih.gov

Influence of Ethanamine Chain Modifications on Pharmacological Profile

Modifications to the ethanamine side chain at the 3-position of the indazole ring are a critical determinant of a compound's pharmacological profile, influencing both potency and selectivity. The length of the chain, the nature of the terminal amine, and its substitution pattern can all be varied to fine-tune interactions with target receptors.

In research focused on developing 5-HT4 receptor antagonists from 1-isopropylindazole-3-carboxamides, the amine moiety was systematically altered. nih.gov Replacing a rigid, bicyclic tropane (B1204802) ring system with more conformationally flexible structures, such as a monocyclic piperidine (B6355638) ring or an acyclic aminoalkylene chain, resulted in potent antagonists. nih.gov

Interestingly, this increase in the conformational flexibility of the amine portion of the molecule also correlated with an increase in selectivity for the 5-HT4 receptor over other receptors like the 5-HT3, α1-adrenergic, and 5-HT2A receptors. nih.gov Furthermore, within these flexible analogs, the introduction of substituents on the basic amine that are capable of forming hydrogen bonds was shown to further increase 5-HT4 receptor antagonist activity. nih.gov This demonstrates that while flexibility can enhance selectivity, specific hydrogen bonding interactions involving the amine are key to maximizing potency.

Bioisosteric Replacements of the Indazole Core and Ethanamine Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. This involves substituting one atom or group of atoms with another that has a similar size, shape, and electron density. google.com

The indazole nucleus itself is a successful bioisostere of other chemical moieties, most notably catechol and phenol (B47542). google.comnih.gov In numerous instances, replacing a catechol or phenol group with an indazole ring has led to compounds with improved metabolic stability. nih.gov For example, this strategy was employed to develop negative allosteric modulators of the GluN2B subunit-containing NMDA receptors. Replacing the metabolically vulnerable phenol group of the parent compounds with an indazole ring successfully inhibited glucuronidation, a major metabolic pathway, resulting in drug candidates with enhanced stability. nih.gov This approach has also been applied to develop phosphodiesterase-4 (PDE4) inhibitors, where the indazole serves as a bioisosteric replacement for a catechol component. google.com

Similarly, the ethanamine moiety can be replaced by other chemical linkers to alter the compound's properties. In the development of potent and selective 5-HT2C receptor agonists, a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized. nih.gov Here, the core has been modified, but the ethanamine side chain remains a key pharmacophoric element, demonstrating its importance across different but related scaffolds.

Comparative SAR with Related Indole (B1671886) and Tryptamine (B22526) Derivatives

The 2-(indazol-3-yl)ethanamine scaffold is a structural isomer of tryptamine (2-(indol-3-yl)ethanamine), differing in the placement of a nitrogen atom within the bicyclic core (a pyrazole (B372694) ring fused to benzene in indazole, versus a pyrrole (B145914) ring in indole). This seemingly minor change from a C-N bond in indole to an N-N bond in indazole significantly alters the electronic distribution and hydrogen bonding characteristics of the heterocycle, leading to distinct SAR profiles.

Direct comparative studies have been conducted. For example, a series of indazole-3-carboxamides were synthesized and evaluated alongside their corresponding indole-3-carboxamide analogs for antagonist affinity at the 5-HT4 receptor. nih.gov The results clearly demonstrated that the indazole derivatives possessed greater 5-HT4 receptor affinity than their indole counterparts.

| Heterocyclic Core | Relative 5-HT₄ Receptor Affinity |

| Indole | Lower |

| Indazole | Greater |

| Qualitative comparison based on findings from a study on 5-HT4 receptor antagonists. nih.gov |

This superiority suggests that the pyrazole nitrogen arrangement of the indazole ring provides a more favorable interaction with the 5-HT4 receptor binding site compared to the pyrrole moiety of indole. The N1 and N2 positions of the indazole offer unique points for substitution and hydrogen bonding that are not available in the indole scaffold, providing medicinal chemists with different opportunities for optimization. nih.govnih.gov This fundamental structural difference is a key driver of the distinct pharmacological profiles observed between these two closely related classes of compounds.

Advanced Research Methodologies for 2 5 Methoxy 1h Indazol 3 Yl Ethanamine Investigations

In Vitro Assay Development for Target Validation

Target validation is a foundational step in characterizing the pharmacological profile of a compound. For 2-(5-Methoxy-1H-indazol-3-yl)ethanamine, in vitro assays are essential to identify its molecular targets, typically G-protein coupled receptors (GPCRs), and to quantify its binding affinity and functional activity.

Radioligand binding assays are a robust and sensitive gold standard for measuring the direct interaction of a compound with a receptor. nih.gov These assays utilize a radiolabeled ligand (a known high-affinity molecule for the target receptor) to quantify the binding characteristics of the unlabeled test compound, this compound. The primary types of assays are:

Competition Binding Assays : These are the most common assays to determine the binding affinity of a test compound. nih.gov A fixed concentration of a radioligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of increasing concentrations of the unlabeled test compound. The ability of this compound to displace the radioligand from the receptor is measured. This provides the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Ki), a measure of the compound's binding affinity. nih.gov

Saturation Binding Assays : These assays determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.gov They involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov While not directly measuring the affinity of the test compound, these assays are crucial for characterizing the receptor system being used. nih.gov

Kinetic Assays : These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor. This provides a deeper understanding of the binding event and can also be used to derive a kinetically-determined Kd (koff/kon). nih.gov

Table 1: Hypothetical Radioligand Competition Binding Data for this compound This table illustrates the type of data generated from competition binding assays against a panel of G-protein coupled receptors, which are common targets for indoleamine-like structures.

| Receptor Target | Radioligand Used | Ki (nM) for this compound |

|---|---|---|

| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | 15.2 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 89.5 |

| Serotonin 5-HT7 | [3H]LSD | 45.7 |

| Dopamine (B1211576) D2 | [3H]Spiperone | > 1000 |

| Adrenergic α1 | [3H]Prazosin | > 2500 |

While binding assays confirm physical interaction, functional assays are necessary to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Reporter Gene Assays : These assays are highly sensitive and widely used for screening GPCR activity. nih.govnih.gov Cells are engineered to express the target receptor and a reporter gene (e.g., luciferase) linked to a response element. youtube.com Receptor activation by an agonist initiates a signaling cascade that drives the expression of the reporter protein, which produces a measurable signal (e.g., light). youtube.com For serotonin receptors, which couple to various G-proteins, the CRE (cAMP response element) is often a suitable and reliable response element. nih.govnih.gov By testing this compound alone (for agonist activity) or in the presence of a known agonist (for antagonist activity), its functional profile can be determined.

Calcium Flux Assays : Many GPCRs, upon activation, trigger the release of intracellular calcium from the endoplasmic reticulum. youtube.comnih.gov This can be measured using calcium-sensitive fluorescent dyes like Fluo-4. youtube.com An increase in fluorescence upon application of the test compound indicates agonist activity at a Gq-coupled receptor (like the 5-HT2A receptor). nih.govinnoprot.com This method allows for real-time kinetic measurements of receptor activation in a high-throughput format. nih.gov

Table 2: Hypothetical Functional Assay Data for this compound at the 5-HT2A Receptor This table illustrates potential outcomes from functional assays, defining the compound's efficacy and potency.

| Assay Type | Parameter Measured | Result | Interpretation |

|---|---|---|---|

| Calcium Flux (Agonist Mode) | EC50 (nM) | 25.4 | Potency as an agonist |

| Calcium Flux (Agonist Mode) | Emax (% of Serotonin) | 85% | High-efficacy partial agonist |

| CRE-Luciferase Reporter (Antagonist Mode) | IC50 (nM) vs Serotonin | > 10,000 | No significant antagonist activity |

Biophysical Techniques for Ligand-Protein Interaction Characterization

Biophysical techniques provide a label-free approach to directly measure the binding of a ligand to its purified protein target, offering detailed insights into the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR) : SPR is a powerful technique for studying real-time biomolecular interactions. acs.orgnih.gov It involves immobilizing the purified target receptor on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the receptor changes the refractive index at the surface, which is detected as a response signal. researchgate.net This allows for the determination of the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly valuable for screening fragment libraries and characterizing both orthosteric and allosteric ligands. acs.org

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. frontiersin.org In a typical experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. The resulting heat change is measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.orgresearchgate.net This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction and for ruling out false positives from other screening methods. frontiersin.org

Table 3: Summary of Biophysical Techniques for Interaction Analysis

| Technique | Principle | Key Parameters Obtained | Application for this compound |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. researchgate.net | kon, koff, KD | Determine binding kinetics and affinity to purified receptors. |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. researchgate.net | KD, ΔH, ΔS, Stoichiometry (n) | Characterize the complete thermodynamic profile of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of atoms upon binding. | Binding site, KD, Structural changes | Map the binding site on the protein and determine affinity. |

| Thermal Shift Assay (nanoDSF) | Measures change in protein melting temperature (Tm) upon ligand binding. | ΔTm | Confirm direct binding and assess ligand-induced stabilization. |

Chromatographic and Spectrometric Techniques for Research Applications (e.g., LC-MS/MS, GC-MS)

Chromatographic and spectrometric techniques are indispensable for the detection and quantification of this compound in various biological matrices during research studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the benchmark method for quantifying small molecules in complex samples like plasma, urine, or tissue homogenates. The compound is first separated from other matrix components using high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where the compound is ionized, and a specific parent ion is selected. This ion is fragmented, and a specific daughter ion is monitored for quantification. This highly selective and sensitive process allows for accurate measurement of compound concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) : For compounds that are volatile or can be made volatile through derivatization, GC-MS is a powerful analytical tool. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer for detection. Experimental GC-MS data exists for the closely related compound 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine, showing characteristic fragment ions that can be used for identification and quantification.

Proteomic and Transcriptomic Approaches to Elucidate Downstream Effects

To understand the broader biological impact of this compound beyond its primary target, systems-level approaches like proteomics and transcriptomics are employed. These methods provide a snapshot of how the compound alters cellular protein and gene expression landscapes.

Proteomics : This involves the large-scale study of proteins. Mass spectrometry-based proteomics can be used to compare the protein expression profiles of cells or tissues treated with this compound versus a vehicle control. nih.gov This can identify changes in the abundance of proteins involved in signaling pathways downstream of the target receptor. nih.govnih.gov For example, phosphoproteomics can specifically identify changes in protein phosphorylation, a key event in GPCR signaling. nih.gov Proximity-based methods like APEX2 proteomics can even map the protein interaction network of the target receptor in real-time upon agonist stimulation. biorxiv.org

Table 4: Hypothetical Omics Data Following Treatment with this compound in a Neuronal Cell Line This table illustrates the type of findings that could emerge from proteomic and transcriptomic analyses, linking the compound to broader biological pathways.

| Omics Approach | Example Finding | Fold Change (Treated vs. Control) | Associated Pathway |

|---|---|---|---|

| Phosphoproteomics | Phosphorylated ERK1/2 | +3.5 | MAPK Signaling |

| Transcriptomics (RNA-seq) | BDNF mRNA | +2.8 | Neuronal Growth and Plasticity |

| Transcriptomics (RNA-seq) | c-Fos mRNA | +5.1 | Immediate Early Gene Response |

| Proteomics | Homer1a Protein | +2.2 | Synaptic Plasticity |

Perspectives and Future Directions in 2 5 Methoxy 1h Indazol 3 Yl Ethanamine Research

Development of Novel Chemical Probes for Biological Systems

A significant future direction lies in the development of bespoke chemical probes derived from 2-(5-Methoxy-1H-indazol-3-yl)ethanamine. Such probes are indispensable for target identification, validation, and studying biological pathways in intricate physiological systems. Future synthetic efforts could focus on strategically modifying the parent molecule to incorporate various functional reporters.

For instance, attaching a fluorescent dye would enable visualization of the compound's distribution in cells and tissues, while conjugating it with biotin (B1667282) would allow for the affinity-based purification and subsequent identification of its protein binding partners. Furthermore, the creation of photo-affinity labeled analogs, which form a covalent bond with their target upon UV irradiation, would be a powerful strategy to definitively map its molecular interactions within the proteome. The synthesis of such probes is a critical step toward a deeper mechanistic understanding of the compound's biological activity.

Exploration of Underinvestigated Pharmacological Targets

While initial research on analogous compounds points towards activity at serotonin (B10506) receptors, a comprehensive exploration of the pharmacological space for this compound is warranted. nih.govacs.org The primary known targets for its close structural relatives are the serotonin 2 (5-HT₂) receptor subtypes. nih.govacs.org A crucial area for future research is the rigorous characterization of its selectivity profile. For example, agonist activity at the 5-HT₂ₒ receptor presents a validated risk for cardiotoxicity, making it imperative to distinguish activity at this subtype from the 5-HT₂ₐ and 5-HT₂C receptors. nih.govacs.org

Beyond the 5-HT₂ family, the structural similarity to 5-methoxytryptamine (B125070) derivatives suggests that other receptor systems should be investigated. nih.gov Research on related indole (B1671886) compounds has shown activity at the 5-HT₄ receptor, which is involved in regulating gastrointestinal motility. nih.gov Therefore, screening this compound against other 5-HT receptor subtypes is a logical next step. The 2-phenethylamine scaffold, a component of the molecule's structure, is also known to interact with a wide array of targets, including neurotransmitter transporters like the dopamine (B1211576) transporter (DAT). mdpi.com This opens up additional avenues for exploratory screening to uncover novel pharmacology.

Table 1: Potential Pharmacological Targets for Future Investigation

| Target Class | Specific Target | Rationale for Investigation | Citations |

|---|---|---|---|

| Serotonin Receptors | 5-HT₂ₐ/₂ₒ/₂C Selectivity | To determine the precise subtype selectivity and assess potential therapeutic windows versus safety risks (e.g., 5-HT₂ₒ-mediated cardiotoxicity). | nih.govacs.org |

| Serotonin Receptors | 5-HT₄ Receptor | Related 5-methoxyindole (B15748) derivatives show activity at this receptor, which is a target for gastrointestinal disorders. | nih.gov |

| Neurotransmitter Transporters | Dopamine Transporter (DAT) | The embedded 2-phenethylamine motif is a known pharmacophore for DAT ligands. | mdpi.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy of computational and experimental methods will be pivotal in accelerating the discovery process for this class of compounds. In silico techniques are already proving valuable; docking studies of a closely related indazole derivative suggested that its high potency may stem from a specific halogen-bonding interaction within the 5-HT₂ₐ receptor's binding pocket. acs.org

Future computational work should expand upon this by employing:

Molecular Dynamics (MD) Simulations: To model how the compound and its targets behave over time, providing insights into binding stability and the conformational changes induced upon binding.

Quantum Mechanics (QM) Calculations: To accurately predict the electronic properties of the molecule, aiding in the rational design of analogs with enhanced binding affinity and selectivity.

These computational predictions must be anchored by robust experimental validation. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the compound bound to its protein target, confirming in silico binding poses. Biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to precisely quantify the binding affinity and kinetics, providing a complete picture of the molecular interactions.

Potential Contributions to Understanding Heterocyclic Medicinal Chemistry

Research focused on this compound and its derivatives is poised to contribute significantly to the broader principles of medicinal chemistry. The indazole ring system is a well-established and valuable scaffold, and a detailed understanding of its Structure-Activity Relationships (SAR) in this context will furnish guiding principles for future drug design programs targeting G-protein coupled receptors and other protein classes. nih.govacs.org

Studies on this compound will further solidify the utility of the indazole core as an indole bioisostere, particularly in how it can be used to overcome common drug development hurdles such as plasma clearance and metabolic instability. nih.govacs.org The development of novel synthetic pathways to create a library of analogs will not only support the SAR studies for this specific project but may also contribute new methodologies to the field of synthetic organic chemistry. Ultimately, the knowledge gained from a deep dive into this single molecule will enrich the medicinal chemist's toolkit, informing the design of future heterocyclic therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Methoxy-1H-indazol-3-yl)ethanamine?

The synthesis typically involves multi-step reactions starting from indazole precursors. A common approach includes:

- Step 1 : Bromination or functionalization of the indazole core at the 5-position, followed by methoxylation using nucleophilic substitution (e.g., NaOMe/MeOH under reflux) .

- Step 2 : Introduction of the ethanamine side chain via reductive amination or alkylation. For example, coupling a pre-functionalized indazole with ethylamine derivatives using Pd-catalyzed cross-coupling or Mitsunobu conditions .

- Step 3 : Purification via column chromatography and crystallization to achieve >95% purity.

Advanced: How can conflicting NMR data for this compound be resolved?

Conflicting NMR assignments, particularly for indazole ring protons, can arise due to tautomerism or solvent effects. To resolve discrepancies:

- Use 2D NMR techniques (e.g., HSQC, COSY) to unambiguously assign proton and carbon signals.

- Compare experimental data with density functional theory (DFT)-calculated NMR shifts for the indazole tautomers .

- Validate assignments via X-ray crystallography (e.g., using SHELXL for structure refinement) to resolve ambiguities in proton positions .

Basic: What spectroscopic and computational methods are used for structural characterization?

- Spectroscopy :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and ethanamine (δ ~2.7–3.1 ppm) signals, with indazole protons typically at δ 7.2–8.5 ppm .

- IR : Confirm NH/amine stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 218.106 (calculated for C10H12N3O).

- Computational : Optimize geometry using Gaussian at the B3LYP/6-311++G(d,p) level to predict electronic properties .

Advanced: How can reaction yields be optimized during synthesis?

- Catalyst screening : Test Pd(PPh3)4 vs. CuI for coupling steps; CuI may reduce side reactions in indazole systems .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

- Design of Experiments (DoE) : Optimize solvent (DMF vs. THF), temperature (80–120°C), and stoichiometry using response surface methodology .

Basic: What are the known biological targets and preliminary activity profiles?

As a tryptamine analog, the compound shows potential affinity for:

- Serotonin receptors (5-HT1A/2A) : Screen via radioligand binding assays (IC50 values in µM range) .

- Monoamine oxidases (MAO-A/B) : Assess inhibition using fluorometric assays with kynuramine as substrate .

- Preliminary cytotoxicity data (e.g., IC50 > 50 µM in HEK293 cells) suggest low acute toxicity .

Advanced: How can molecular docking elucidate interactions with 5-HT2A receptors?

- Protein preparation : Use the 5-HT2A crystal structure (PDB: 6WGT) for docking simulations.

- Ligand parameterization : Assign partial charges to the compound using the AM1-BCC method in OpenBabel.

- Docking workflow : Perform flexible docking with AutoDock Vina, focusing on conserved residues (e.g., D155, S239) for hydrogen bonding with the methoxy and amine groups .

- Validation : Compare docking scores with known agonists (e.g., DOI) and antagonists (e.g., ketanserin) to infer functional activity .

Advanced: How to address discrepancies in reported logP values?

- Experimental determination : Use reversed-phase HPLC (C18 column, MeOH/H2O gradient) to measure retention times and calculate logP .

- Computational prediction : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data. Discrepancies >0.5 units suggest issues with protonation state or tautomerism .

- Consensus approach : Average values from shake-flask, HPLC, and in silico methods for reliability .

Basic: What safety precautions are required for handling this compound?

- Hazard classification : Irritant (Category 2, GHS07). Use gloves, goggles, and fume hoods during synthesis .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can metabolic stability be assessed in vitro?

- Liver microsome assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Test against CYP3A4, 2D6, and 1A2 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Data analysis : Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance using the well-stirred model .

Advanced: What crystallographic strategies ensure accurate structure determination?

- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data to resolve methoxy/amine disorder .

- Refinement : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) of the indazole ring .

- Validation : Check with PLATON for missed symmetry, and compute Rint < 5% to ensure data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.